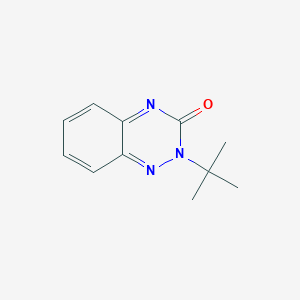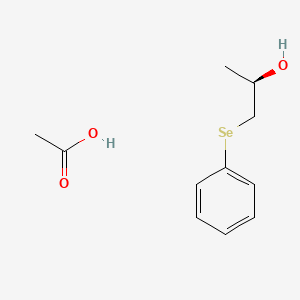
acetic acid;(2R)-1-phenylselanylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compoundIt is a colorless liquid with a pungent smell and is widely used in various industrial and household applications . The (2R)-1-phenylselanylpropan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpropan-2-ol typically involves the introduction of the phenylselanyl group to a chiral propanol derivative. One common method is the reaction of (2R)-1-phenylselanylpropan-2-ol with acetic anhydride in the presence of a catalyst to form the desired compound. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium atom .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This method is favored due to its efficiency and cost-effectiveness . The production of (2R)-1-phenylselanylpropan-2-ol on an industrial scale would likely involve similar synthetic routes but with additional steps to introduce the selenium-containing moiety.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium moiety or to convert the acetic acid to ethanol.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while reduction can produce ethanol and phenylselanyl derivatives .
Applications De Recherche Scientifique
Acetic acid;(2R)-1-phenylselanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s selenium moiety can be used in studies of selenium’s biological roles and its antioxidant properties.
Medicine: Research into the compound’s potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound can be used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-1-phenylselanylpropan-2-ol involves its interaction with biological molecules through its selenium moiety. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
(2R)-1-phenylselanylpropan-2-ol: A chiral organoselenium compound with potential biological activity.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is unique due to the combination of acetic acid’s properties with the chiral and selenium-containing moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
834882-67-6 |
|---|---|
Formule moléculaire |
C11H16O3Se |
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
acetic acid;(2R)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
Clé InChI |
RKUQDFXHDZMKEK-DDWIOCJRSA-N |
SMILES isomérique |
C[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canonique |
CC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
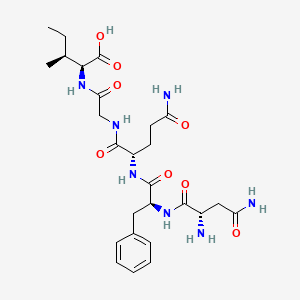
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
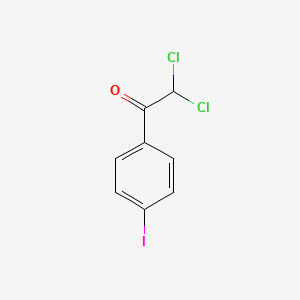

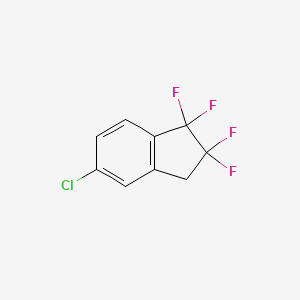
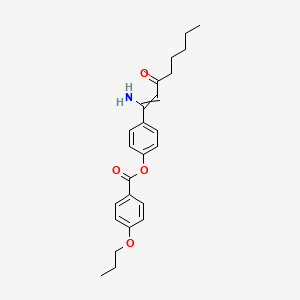
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)
